molecular formula C16H17F2N3O2 B5362209 N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide

Katalognummer B5362209
Molekulargewicht: 321.32 g/mol
InChI-Schlüssel: CLGFKKNRRTVDHS-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DFP-10825, is a novel small molecule that has been synthesized using a unique method and has shown promising results in scientific research. In

Wissenschaftliche Forschungsanwendungen

N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide has shown promising results in scientific research and has potential applications in various fields. One of the main areas of research is cancer treatment. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is neurological disorders. This compound has been shown to have neuroprotective effects and has potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been shown to inhibit the aggregation of amyloid beta and tau proteins, which are associated with Alzheimer's disease.

Wirkmechanismus

The mechanism of action of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is not fully understood. However, studies have shown that the compound targets several pathways involved in cancer and neurodegenerative diseases. This compound has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell proliferation and survival. The compound has also been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta in Alzheimer's disease.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. Studies have shown that the compound has potent antitumor activity and inhibits cancer cell proliferation and survival. This compound has also been shown to have neuroprotective effects and inhibits the aggregation of amyloid beta and tau proteins. The compound has also been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in cancer cell proliferation and survival.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide in lab experiments is its potent antitumor activity and neuroprotective effects. The compound has shown promising results in various studies and has potential applications in cancer and neurodegenerative disease research. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry techniques. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Zukünftige Richtungen

There are several future directions for research on N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide. One area of research is the development of more efficient synthesis methods to produce the compound on a larger scale. Another area of research is the optimization of the compound's structure to improve its potency and selectivity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer and neurodegenerative disease research. Finally, clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
In conclusion, this compound is a novel small molecule that has shown promising results in scientific research. The compound has potential applications in various fields, including cancer and neurodegenerative disease research. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-N~2~-methyl-L-alaninamide is a complex process that involves several steps. The compound is synthesized using a combination of organic chemistry techniques, including reaction, purification, and characterization. The synthesis method involves the reaction of 2,4-difluorophenol with 3-bromomethyl-2-chloropyridine to form an intermediate, which is then reacted with N-methylalaninamide to produce the final product. The product is then purified using column chromatography and characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Eigenschaften

IUPAC Name

(2S)-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-(methylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c1-10(19-2)15(22)21-9-11-4-3-7-20-16(11)23-14-6-5-12(17)8-13(14)18/h3-8,10,19H,9H2,1-2H3,(H,21,22)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGFKKNRRTVDHS-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.